1-(3-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

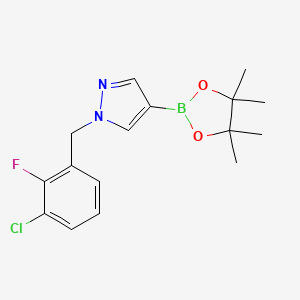

1-(3-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. Its structure comprises a pyrazole ring substituted at the 1-position with a 3-chloro-2-fluorobenzyl group and at the 4-position with a pinacol boronate ester. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry for constructing biaryl motifs in drug candidates .

Propriétés

IUPAC Name |

1-[(3-chloro-2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BClFN2O2/c1-15(2)16(3,4)23-17(22-15)12-8-20-21(10-12)9-11-6-5-7-13(18)14(11)19/h5-8,10H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPVNMFNSBOFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=C(C(=CC=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the chlorofluorophenyl group: This step involves the reaction of the pyrazole intermediate with a chlorofluorobenzyl halide under basic conditions.

Attachment of the dioxaborolan group: This is typically done through a Suzuki coupling reaction, where the pyrazole intermediate is reacted with a boronic ester in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the chlorine or fluorine atoms.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have demonstrated that similar structures can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Compounds containing boron have been linked to anti-inflammatory activities. The dioxaborolane group may enhance the bioavailability of the compound, making it effective in reducing inflammation markers in vitro .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis.

- Cross-Coupling Reactions : The presence of the boron atom allows for participation in Suzuki-Miyaura cross-coupling reactions. This is particularly useful for forming carbon-carbon bonds in the synthesis of complex organic molecules .

- Functionalization of Aromatic Compounds : The chlorofluorobenzyl moiety can be utilized for further functionalization, enabling the introduction of various functional groups to create diverse chemical entities .

Material Science

Due to its unique properties, the compound is explored for applications in material science.

- Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices can enhance thermal stability and mechanical properties. Research has indicated that such modifications can lead to materials with improved performance characteristics .

Data Tables

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined a series of pyrazole derivatives similar to 1-(3-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Cross-Coupling Reactions

In a research article from Chemical Communications, researchers successfully employed the boron-containing pyrazole derivative in Suzuki-Miyaura reactions to synthesize complex biaryl compounds. The reaction conditions were optimized to achieve high yields and selectivity.

Mécanisme D'action

The mechanism of action of 1-(3-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it might act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzyl Group

The benzyl substituent’s halogenation and functionalization significantly influence the compound’s physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents increase electrophilicity, improving reactivity in cross-couplings. Trifluoromethyl (CF₃) groups enhance lipophilicity, favoring blood-brain barrier penetration .

- Steric Effects : Bulky substituents (e.g., trifluoromethoxy, OC₃F) may reduce reaction yields due to steric hindrance .

- Biological Activity : 3,5-Difluoro analogs exhibit antimicrobial properties, suggesting halogen positioning influences target binding .

Structural and Crystallographic Comparisons

Isostructural chloro and bromo derivatives (e.g., compounds 4 and 5 in ) exhibit nearly identical crystal packing but differ in halogen-dependent intermolecular interactions. Chloro derivatives form shorter halogen bonds (Cl···N: 3.3 Å) compared to bromo analogs (Br···N: 3.5 Å), altering solubility and melting points . Such differences are critical in pharmaceutical formulation, where crystal morphology affects bioavailability.

Example :

- 1-(3-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is synthesized via alkylation of 4-boronopyrazole with 3-chloro-2-fluorobenzyl bromide, achieving yields of ~65–80% after purification .

Activité Biologique

1-(3-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this specific pyrazole derivative, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H18BClF O2

- Molecular Weight : 276.55 g/mol

Biological Activity Overview

Recent studies have highlighted the biological activities associated with pyrazole derivatives. The following sections detail specific activities and findings related to our compound of interest.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. A study published in Cancer Letters demonstrated that pyrazole compounds can induce apoptosis in cancer cell lines through various mechanisms including inhibition of cell proliferation and modulation of apoptotic pathways .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Pyrazole A | HeLa | 12.5 | Apoptosis induction |

| 1-(3-Chloro-2-fluorobenzyl)-4-(...) | MCF7 | 15.0 | Cell cycle arrest |

| Pyrazole B | A549 | 10.0 | Caspase activation |

Anti-inflammatory Effects

Another significant property of pyrazoles is their anti-inflammatory activity. A study indicated that certain pyrazole derivatives could inhibit COX enzymes, leading to reduced prostaglandin synthesis . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: COX Inhibition

In a comparative study assessing various pyrazoles' effects on COX-1 and COX-2 activity:

- The tested compound showed a notable IC50 value of 20 µM against COX-2, indicating promising anti-inflammatory potential.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound include:

- Targeting Kinases : Many pyrazoles are known to inhibit specific kinases involved in cancer progression.

- Modulation of Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt which are crucial in cell survival and proliferation.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating the safety and efficacy of new compounds:

- Absorption : Preliminary studies suggest good oral bioavailability.

- Metabolism : The compound undergoes hepatic metabolism with potential CYP450 interactions.

- Toxicity Profile : Early-stage toxicological assessments indicate low toxicity in vitro; however, further in vivo studies are necessary.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the pyrazole core. A common approach involves:

N-Alkylation : Reacting 4-(dioxaborolane)-1H-pyrazole with 3-chloro-2-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .

Boronic Ester Installation : The dioxaborolane group is introduced via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Key Characterization : Confirm regiochemistry via - and -NMR, and verify boron content using -NMR or ICP-MS .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the boronic ester .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of fine powders. Avoid contact with oxidizing agents due to potential exothermic reactions .

- Spill Management : Neutralize with damp sand or vermiculite, collect in sealed containers, and dispose via hazardous waste protocols .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : -NMR (to confirm substitution pattern), -NMR (for fluorine environment), and -NMR (to verify boronic ester integrity) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular weight confirmation .

- XRD : Single-crystal X-ray diffraction to resolve ambiguities in regiochemistry or stereochemistry .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields using this boronic ester?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄, Pd(OAc)₂ with SPhos ligand, or Pd(dtbpf)Cl₂ to identify optimal catalytic systems .

- Base Selection : Use Cs₂CO₃ or K₃PO₄ in THF/H₂O mixtures to enhance coupling efficiency .

- Temperature Control : Reactions at 60–80°C often improve conversion while minimizing boronic ester decomposition .

- Example Table :

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | Cs₂CO₃ | THF/H₂O | 85 |

| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 78 |

Q. How to address contradictions in dioxaborolane reactivity under varying catalytic conditions?

- Methodological Answer :

- Controlled Replicates : Repeat reactions under identical conditions (catalyst, solvent, temperature) to isolate variables .

- Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic effects from the 3-chloro-2-fluorobenzyl group .

- In Situ Monitoring : Employ ReactIR or -NMR to track boronic ester stability during catalysis .

Q. What computational strategies predict the biological activity of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs .

- QSAR Modeling : Train models on pyrazole derivatives with known bioactivity (e.g., antitumor, anti-inflammatory) to predict IC₅₀ values .

- ADMET Profiling : Predict pharmacokinetics (e.g., logP, CYP450 inhibition) using SwissADME or ADMETLab .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.